

Discovery and chemical structure of nicotianamine

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Compound of Interest

Compound Name: Nicotianamine

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An In-depth Technical Guide to the Discovery and Chemical Structure of **Nicotianamine**

Executive Summary

Nicotianamine (NA) is a non-proteinogenic amino acid that is ubiquitous in higher plants and plays a critical role as a metal chelator in ion homeostasis and transport. Its discovery marked a significant step in understanding plant mineral nutrition, particularly the intricate mechanisms of iron uptake and translocation. This document provides a comprehensive overview of the historical discovery of **nicotianamine**, the elucidation of its chemical structure, its biosynthetic pathway, and the experimental methodologies that were pivotal in its characterization. Quantitative data are presented for clarity, and key processes are visualized through logical diagrams to facilitate understanding for researchers and professionals in drug development and plant sciences.

Discovery of Nicotianamine

The discovery of **nicotianamine** was a gradual process, beginning with observations of a unique physiological phenomenon in a tomato mutant.

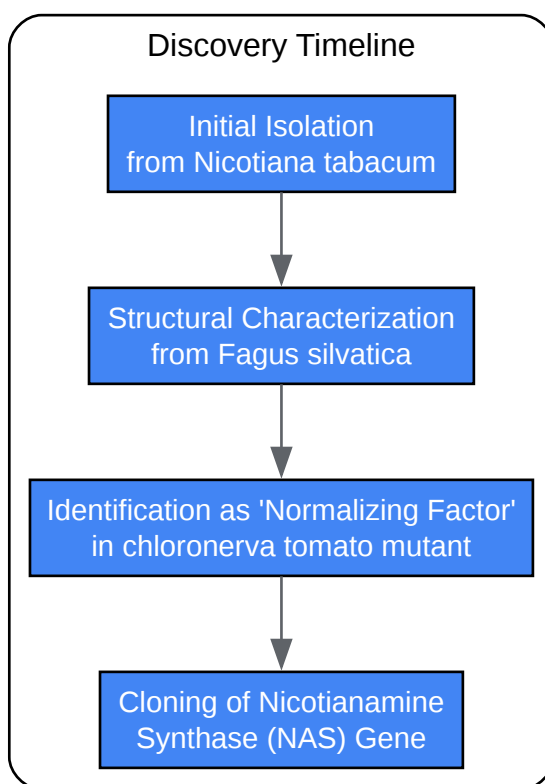
Initial Isolation and Characterization

Nicotianamine was first isolated from the leaves of tobacco (*Nicotiana tabacum*)[1][2]. While some literature points to its discovery in 1971, other sources cite 1991 as the year of initial isolation[1][2][3][4]. A few years after its initial discovery, it was also isolated from the seeds of

the European beech (*Fagus silvatica*), which led to the first characterization of its chemical structure[1][2].

The chloronerva Mutant and the "Normalizing Factor"

The biological significance of **nicotianamine** was unveiled through studies of the tomato (*Solanum lycopersicum*) mutant, chloronerva. This mutant exhibited severe growth retardation and interveinal chlorosis (yellowing of leaves), classic symptoms of iron deficiency, even when grown in iron-sufficient conditions[1]. It was discovered that grafting with a wild-type plant or applying extracts from other plants could reverse these symptoms, leading to the hypothesis of a "normalizing factor" that was absent in the mutant[1]. This factor was later identified as **nicotianamine**. The chloronerva mutant was found to have a non-functional **nicotianamine** synthase (NAS) enzyme, preventing the production of NA[4].



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Caption: Key milestones in the discovery and characterization of **nicotianamine**.

Chemical Structure and Properties

Nicotianamine is a unique molecule with a distinct structure that facilitates its function as a metal chelator.

Molecular Structure

Nicotianamine is composed of a four-membered azetidine ring with two identical 3-amino-3-carboxypropyl (aminobutyrate) moieties attached to the nitrogen atom of the ring[1][2].

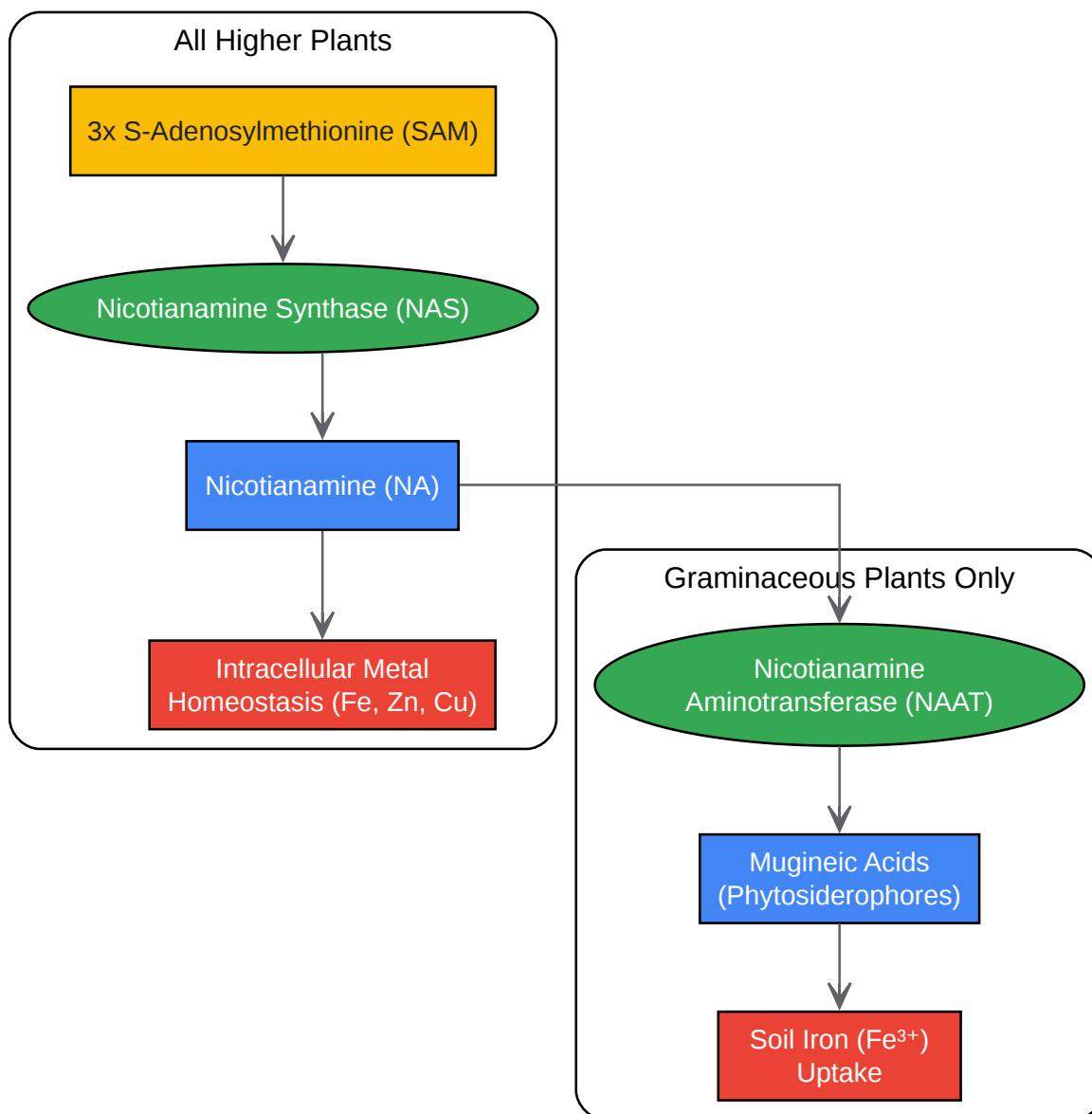
- Systematic IUPAC Name: (2S)-1-[(3S)-3-[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid[5][6][7][8]
- Molecular Formula: $C_{12}H_{21}N_3O_6$ [6][7][8]
- Molar Mass: 303.31 g/mol [7]

The molecule possesses three carboxyl groups and three amino groups, which provide multiple coordination sites for metal ions.

Caption: 2D structure of the **nicotianamine** molecule.

Biosynthesis

Nicotianamine is synthesized in a single-step reaction from three molecules of S-adenosylmethionine (SAM)[4][7][9][10]. This reaction is catalyzed by the enzyme **nicotianamine** synthase (NAS)[7][9][10][11]. The NAS enzyme itself is a novel type, as it catalyzes the trimerization of SAM to form the complex structure of **nicotianamine**, including the formation of the azetidine ring[9]. In graminaceous plants (grasses), **nicotianamine** serves as a crucial intermediate and precursor for the synthesis of mugineic acid family phytosiderophores, which are secreted by roots to acquire iron from the soil[4][12].



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Caption: Biosynthesis of **nicotianamine** and its subsequent role in plants.

Quantitative Data

The function of **nicotianamine** as a metal chelator and the efficiency of its synthesis have been quantified through various biochemical assays.

Table 1: In Vitro Affinity Constants of Nicotianamine-Metal Complexes

This table summarizes the stability of complexes formed between **nicotianamine** and various divalent metal cations, indicating its strong binding affinity, particularly for copper and nickel.

Metal Ion	Affinity Constant (log K)
Cu ²⁺	18.6
Ni ²⁺	16.3
Co ²⁺	14.8
Zn ²⁺	14.7
Fe ²⁺	12.1
Mn ²⁺	8.8
Data sourced from in vitro studies.[13]	

Table 2: Kinetic Parameters of Recombinant Nicotianamine Synthase

The following table details the kinetic properties of a recombinant SAM-synthetase and NA-synthase from *Leucaena leucocephala*, demonstrating the efficiency of the enzymatic synthesis of **nicotianamine**.

Enzyme / Parameter	Value	Units
SAM-Synthetase		
K_m	1.82	mM
k_{cat}	1.17	s^{-1}
V_{max}	243.9	$\mu M \cdot min^{-1}$
NA-Synthase		
V_{max} (with commercial SAM)	~0.25	$\mu M \cdot h^{-1}$
V_{max} (with in situ SAM)	1.25	$\mu M \cdot h^{-1}$
V_{max} (with all 3 enzymes)	27.5	$\mu M \cdot h^{-1}$
Combined reaction with SAM-synthetase, NA-synthase, and MTA-nucleosidase.[14]		

Experimental Protocols

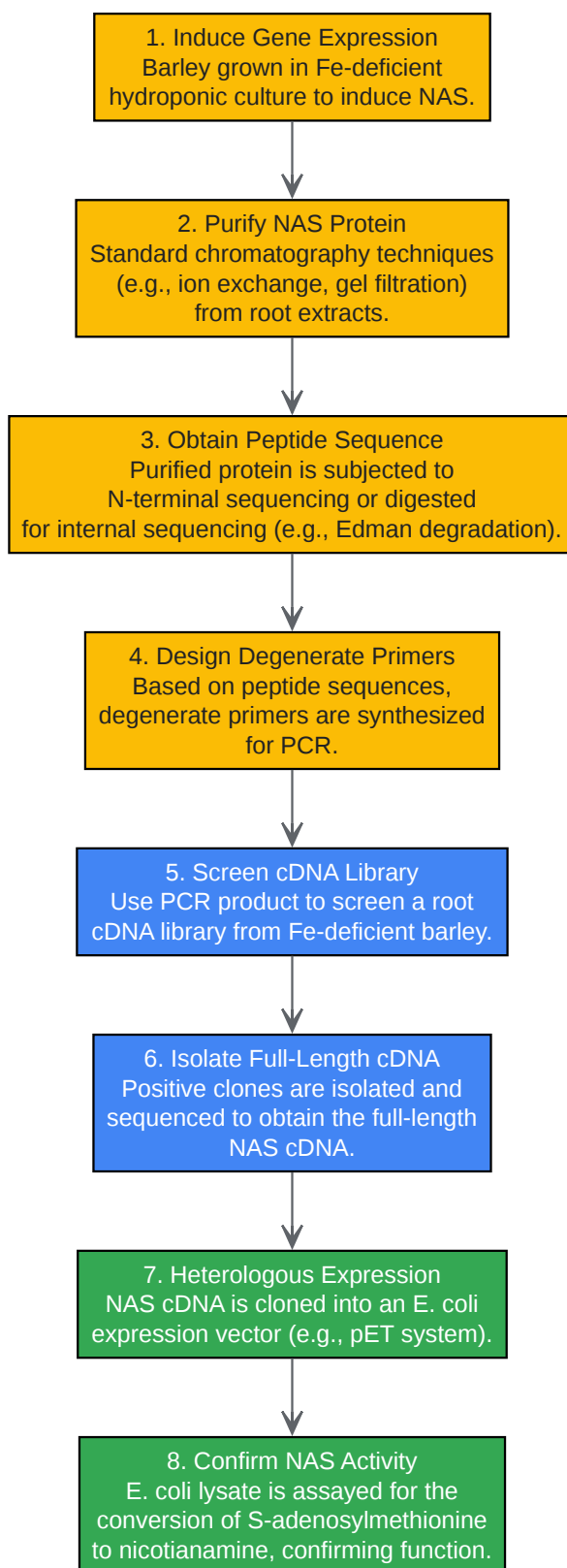
The characterization of **nicotianamine** and its biosynthetic pathway relied on pioneering molecular biology and biochemical techniques.

Protocol: Isolation and Functional Confirmation of Nicotianamine Synthase (NAS) Gene from Barley

This protocol provides a generalized workflow based on the methodologies used to first clone the NAS gene.

Objective: To isolate the cDNA encoding **nicotianamine** synthase, express it in a heterologous system, and confirm its enzymatic activity.

Methodology Workflow:



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Caption: Experimental workflow for cloning the **nicotianamine** synthase gene.

Protocol Steps:

- **Plant Material and Growth Conditions:** Barley (*Hordeum vulgare*) seeds are germinated and grown hydroponically in a complete nutrient solution. Iron deficiency is induced by omitting Fe-EDTA from the solution, which upregulates the expression of NAS in the roots[9][11].
- **Protein Purification:** Roots from iron-deficient plants are harvested and homogenized. The NAS protein is purified from the crude extract using a combination of ammonium sulfate precipitation and column chromatography techniques (e.g., anion exchange, hydrophobic interaction, and gel filtration).
- **Protein Sequencing:** The purified NAS protein is subjected to amino acid sequencing to obtain partial peptide sequences.
- **cDNA Library Screening:** Based on the peptide sequences, degenerate oligonucleotide primers are synthesized. These primers are used to amplify a fragment of the NAS gene via RT-PCR from root mRNA. The resulting PCR product is labeled and used as a probe to screen a cDNA library constructed from the mRNA of iron-deficient barley roots[15].
- **Isolation and Sequencing:** Positive clones from the library are isolated, and the full-length cDNA inserts are sequenced to determine the complete coding sequence of the NAS gene.
- **Heterologous Expression:** The full-length NAS cDNA is subcloned into a bacterial expression vector. The construct is then transformed into an appropriate *E. coli* strain.
- **Enzyme Activity Assay:** Expression of the NAS protein is induced in the *E. coli* culture. The bacterial cells are lysed, and the crude lysate is incubated with the substrate, S-adenosylmethionine. The reaction mixture is then analyzed by high-performance liquid chromatography (HPLC) or mass spectrometry to detect the production of **nicotianamine**, thereby confirming that the cloned gene encodes a functional **nicotianamine** synthase[9][11].

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